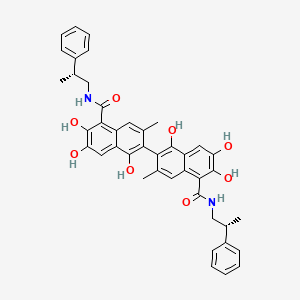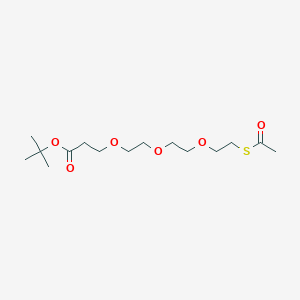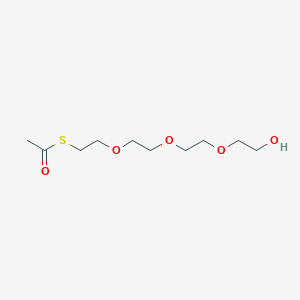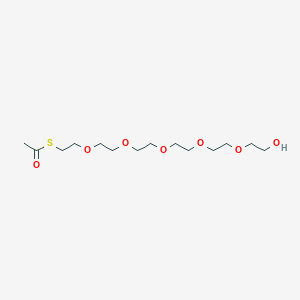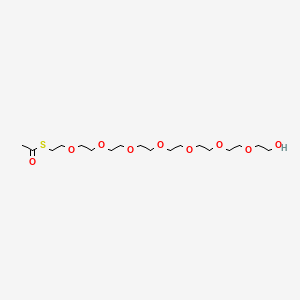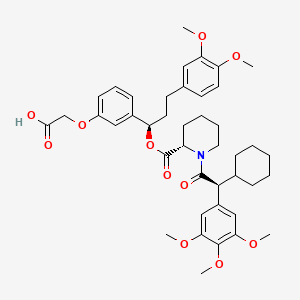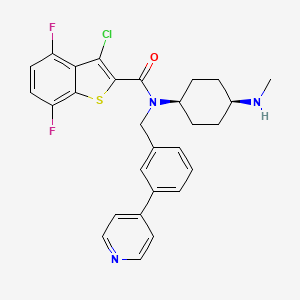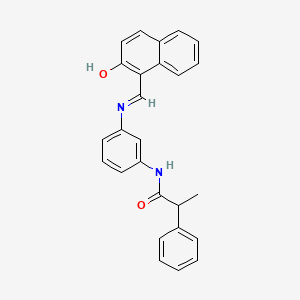
SBI-425
Overview
Description
SBI-425 is a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase. This enzyme plays a crucial role in bone matrix mineralization by hydrolyzing extracellular inorganic pyrophosphate to phosphate. This compound effectively inhibits tissue-nonspecific alkaline phosphatase in the vasculature, improving cardiovascular parameters and survival without detectable changes in the bone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBI-425 involves the optimization of a previously described series of tissue-nonspecific alkaline phosphatase inhibitors. The key intermediate in the synthesis is 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide. The synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Sulfonation: The amine is then sulfonated to form the sulfonamide.
Coupling: The sulfonamide is coupled with nicotinic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
SBI-425 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
SBI-425 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tissue-nonspecific alkaline phosphatase.
Biology: Investigated for its role in modulating the brain-immune axis and neuroimmune disorders.
Medicine: Explored for its potential in treating cardiovascular diseases and preventing arterial calcification.
Mechanism of Action
SBI-425 exerts its effects by selectively inhibiting tissue-nonspecific alkaline phosphatase. This inhibition prevents the hydrolysis of extracellular inorganic pyrophosphate to phosphate, thereby maintaining the correct ratio of phosphate to inorganic pyrophosphate. This mechanism helps prevent pathological soft-tissue calcification and improves cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another inhibitor of alkaline phosphatase but with different selectivity and bioavailability.
Tetramisole: Similar to levamisole, used as an inhibitor of alkaline phosphatase.
Sodium orthovanadate: A broad-spectrum phosphatase inhibitor with different specificity.
Uniqueness of SBI-425
This compound is unique due to its high selectivity for tissue-nonspecific alkaline phosphatase and its oral bioavailability. Unlike other inhibitors, this compound does not affect bone mineralization, making it a safer option for long-term use .
Properties
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAITEDLNTYIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


